Bis(1,5-cyclooctadiene) dirhodium dichloride

Thermal Stability Materials Science Nanoparticle Synthesis

Select [Rh(COD)Cl]₂ for superior performance in asymmetric hydrogenation, NHC complex synthesis, and ionic liquid recycling. Labile COD ensures efficient active species generation. Request a quote for batch-specific purity and pricing.

Molecular Formula C16H24Cl2Rh2-2
Molecular Weight 493.1 g/mol
Cat. No. B12444189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1,5-cyclooctadiene) dirhodium dichloride
Molecular FormulaC16H24Cl2Rh2-2
Molecular Weight493.1 g/mol
Structural Identifiers
SMILESC1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Rh].[Rh]
InChIInChI=1S/2C8H12.2ClH.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2
InChIKeyPDJQCHVMABBNQW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloro(1,5-cyclooctadiene)rhodium(I) Dimer ([Rh(COD)Cl]₂): Procurement and Differentiation Guide for the Organometallic Chemist


Chloro(1,5-cyclooctadiene)rhodium(I) dimer, commonly abbreviated as [RhCl(COD)]₂ or [Rh(COD)Cl]₂ (CAS: 12092-47-6), is a yellow-orange, air-stable organorhodium compound that serves as a widely used precursor to homogeneous catalysts [1]. Its well-defined dinuclear structure, with two rhodium(I) centers bridged by chloride ligands and each coordinated to a 1,5-cyclooctadiene (COD) ligand, provides a stable and versatile platform for the in situ generation of highly active catalytic species [1]. This compound is the entry point for a vast array of catalytic applications, including asymmetric hydrogenation, hydrosilylation, hydroboration, and various cross-coupling reactions.

Why Rhodium Precursor Choice Dictates Catalytic Outcome: The Case Against Simple Substitution of [Rh(COD)Cl]₂


Selecting a rhodium precatalyst for a specific transformation is not a matter of simple stoichiometry; the identity of the ancillary ligands (COD, NBD, COE, or phosphines) and the compound's inherent physical properties profoundly impact reaction kinetics, selectivity, and operational practicality. Substituting [Rh(COD)Cl]₂ with a seemingly similar analog like [Rh(NBD)Cl]₂, [Rh(COE)₂Cl]₂, or Wilkinson's catalyst can lead to a failure in the reaction due to differences in thermal stability, ligand lability, or the ability to form the correct active species [1]. Furthermore, the performance of [Rh(COD)Cl]₂ in generating specific catalytic architectures, such as those with N-heterocyclic carbenes (NHCs) or for use in non-traditional media like ionic liquids, is often non-transferable to other rhodium sources [2][3]. The quantitative evidence below demonstrates these critical differentiators, guiding the informed selection of the optimal precursor for demanding synthetic applications.

Head-to-Head Performance Data: Quantifying the [Rh(COD)Cl]₂ Advantage Over Common Alternatives


Thermal Decomposition Onset: [Rh(COD)Cl]₂ vs. [Rh(NBD)Cl]₂

Thermogravimetric analysis reveals a stark contrast in the thermal robustness of common rhodium(I) olefin dimers. The onset of thermal decomposition for [Rh(COD)Cl]₂ occurs at a significantly higher temperature than its norbornadiene analog, [Rh(NBD)Cl]₂ [1]. This indicates a stronger and more stable binding of the COD ligand to the rhodium center under thermal stress.

Thermal Stability Materials Science Nanoparticle Synthesis

Recyclability in Ionic Liquids: [Rh(COD)Cl]₂ vs. Wilkinson's Catalyst

In the transfer hydrogenation of chalcone in ionic liquids, a key advantage emerges for the [Rh(COD)Cl]₂ precatalyst. While both [Rh(COD)Cl]₂ and Wilkinson's catalyst (RhCl(PPh₃)₃) are active, the system derived from [Rh(COD)Cl]₂ could be successfully recycled at least three times without significant loss of activity [1]. In contrast, the Wilkinson's catalyst system completely lost its catalytic activity upon the first recycling attempt.

Catalyst Recycling Green Chemistry Transfer Hydrogenation

Catalytic Activity in Asymmetric Hydrogenation: [Rh(COD)Cl]₂ vs. [Rh(COE)₂Cl]₂

In the optimization of a specific rhodium-catalyzed reaction for C-H functionalization, a direct substitution of the rhodium precursor led to a significant, quantifiable difference in product yield. Using [Rh(COD)Cl]₂ under standard conditions provided the desired product in 89% yield [1]. When the experiment was repeated, replacing [Rh(COD)Cl]₂ with its closely related analog [Rh(COE)₂Cl]₂, the yield dropped to 79%, a 10 percentage point decrease.

Asymmetric Catalysis Reaction Optimization C-H Functionalization

Operational Simplicity in Arene Reduction: [Rh(COD)Cl]₂ Enables Glovebox-Free Protocol

A recent protocol for mild arene hydrogenation leverages the unique properties of [Rh(COD)Cl]₂. The use of a [Rh(COD)Cl]₂ / PtO₂ catalyst system enables the hydrogenation of various functionalized arenes under 1 atm of H₂ at room temperature [1]. Crucially, this approach avoids the need for glovebox manipulations, significantly simplifying the experimental procedure and reducing the barrier to adoption compared to more sensitive catalyst systems.

Arene Hydrogenation Green Chemistry Operational Simplicity

Low Loading in Asymmetric Hydrosilylation: Achieving High Stereoinduction with 0.1 mol% [Rh(COD)Cl]₂

A recent breakthrough in the construction of silicon-stereogenic centers showcases the exceptional efficiency of [Rh(COD)Cl]₂. Employing a catalyst system derived from [Rh(COD)Cl]₂ and the chiral ligand (R,R)-Et-DuPhos, an enantioselective intramolecular hydrosilylation could be achieved with a remarkably low catalyst loading of just 0.1 mol% [1]. This protocol delivered high stereoinduction, with a selectivity factor (S factor) of up to 152.

Asymmetric Catalysis Hydrosilylation Chiral Silicon

When to Select [Rh(COD)Cl]₂: Ideal Use-Cases Stemming from Empirical Evidence


Precursor for N-Heterocyclic Carbene (NHC) Complexes

[Rh(COD)Cl]₂ is a preferred starting material for the synthesis of rhodium complexes bearing N-heterocyclic carbene (NHC) ligands [1]. Its labile COD ligand can be readily displaced, and the chloride bridges can be cleaved, allowing for the facile and efficient incorporation of the desired NHC ligand. This is a cornerstone application for developing novel catalysts for reactions such as alkene hydrosilylation and various cross-coupling reactions.

In Situ Generation of Asymmetric Hydrogenation Catalysts

For the asymmetric hydrogenation of prochiral substrates like α,β-unsaturated ketones and functionalized alkenes, [Rh(COD)Cl]₂ is the benchmark precatalyst [2]. Its combination with a wide array of chiral diphosphine ligands (e.g., BINAP, DuPhos, Segphos) reliably generates highly enantioselective catalysts in situ. The quantitative evidence supports its superior yield in optimized C-H functionalization reactions compared to [Rh(COE)₂Cl]₂, highlighting its effectiveness in forming the active species [3].

Catalysis in Ionic Liquids and Sustainable Chemistry

In the field of green chemistry, where catalyst recovery and reuse are paramount, [Rh(COD)Cl]₂ demonstrates a clear advantage. Direct comparative data shows that catalyst systems derived from [Rh(COD)Cl]₂ in ionic liquids can be recycled multiple times without loss of activity, whereas systems based on Wilkinson's catalyst fail upon recycling [4]. This makes it the preferred choice for developing sustainable, non-volatile reaction media for transformations like transfer hydrogenation and hydroformylation.

Synthesis of Rhodium Nanoparticles

The controlled thermal decomposition of [Rh(COD)Cl]₂ is a reliable method for generating well-defined rhodium nanoparticles [5]. Its thermal stability, which is superior to that of [Rh(NBD)Cl]₂, provides a wider processing window for nanoparticle synthesis and allows for the use of higher temperatures, which can influence particle size and morphology [6]. The resulting nanoparticles have applications in heterogeneous catalysis, including arene hydrogenation.

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